2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol
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Overview
Description
Preparation Methods
The preparation of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves multiple synthetic routes. One common method includes the reaction of 2-fluorophenol with 5-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with 5-methoxyphenol in the presence of a suitable catalyst to yield the final product
Chemical Reactions Analysis
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol can be compared with other similar compounds, such as:
2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol: This compound has a similar structure but with a different fluorophenoxy group.
2-[4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol: This compound has a chlorophenoxy group instead of a fluorophenoxy group.
The uniqueness of this compound lies in its specific fluorophenoxy group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-10-17(23-15-6-4-3-5-13(15)18)16(20-19-10)12-8-7-11(22-2)9-14(12)21/h3-9,21H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGJXWDPVFAFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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